molecular formula C10H9NO2 B1267725 4-Hydroxy-8-methoxyquinoline CAS No. 21269-34-1

4-Hydroxy-8-methoxyquinoline

Cat. No. B1267725
CAS RN: 21269-34-1
M. Wt: 175.18 g/mol
InChI Key: DJVLMLGPDKKYJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-8-methoxyquinoline derivatives often involves multi-step chemical processes. For instance, the synthesis of 4-Chloro-8-methoxyquinoline, a related compound, was achieved through condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes, resulting in an overall yield of 33.81% (Jiang Jia-mei, 2010). This method was optimized and the product was confirmed via 1H NMR and MS.

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-8-methoxyquinoline derivatives has been analyzed through various spectroscopic methods. For example, the structure of 5-ethoxymethyl-8-hydroxyquinoline was elucidated using 1H, 13C NMR, and IR spectroscopy, showing a non-planar structure stabilized by π–π stacking interactions and weak intra and intermolecular H-bonding (H. Bougharraf et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-Hydroxy-8-methoxyquinoline derivatives include the synthesis of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds, demonstrating OFF-ON-OFF type of pH-sensing properties. This indicates the compound's potential in creating fluorescent sensors (Yuting Chen et al., 2011).

Physical Properties Analysis

The physical properties, including the crystal structure of 4-Hydroxy-8-methoxyquinoline derivatives, have been a subject of study. For example, the crystal structure of 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) was determined, providing insights into the compound's geometrical configuration and bonding characteristics (J. Leipoldt & E. C. Grobler, 1983).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-8-methoxyquinoline derivatives often involve their interaction with metal ions, as seen in the synthesis and characterization of complexes with liquid crystalline behavior (A. Lanfredi et al., 1984). These studies highlight the versatile ligand nature of 8-hydroxyquinoline derivatives in coordination chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Jiang Jia-mei (2010) reported on the synthesis of 4-Chloro-8-methoxyquinoline, a derivative of 4H8MQ, highlighting the optimization of reaction conditions and confirmation of the product via spectroscopic methods (Jia-mei, 2010).
  • D. Clugston and D. Maclean (1966) analyzed the mass spectra of various monohydroxyquinolines and monomethoxyquinolines, including 8-methoxyquinoline. Their research provides insights into the fragmentation patterns and stability of these compounds (Clugston & Maclean, 1966).

Biological Activities

  • A study by Yeh‐long Chen et al. (2006) explored the synthesis and antiproliferative evaluation of 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Their findings suggest the significance of hydroxy substitutions on the quinoline ring for antiproliferative activity against various cancer cells (Yeh‐long Chen et al., 2006).
  • V. Warner et al. (1975) synthesized various substituted 8-hydroxyquinolines, including 4-hydroxy derivatives, and evaluated their antibacterial and antiplaque activities. This study indicates potential applications of these compounds in dental health (Warner et al., 1975).
  • The research by R. Griffin et al. (1998) on quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) includes studies on 8-hydroxy- and 8-methoxyquinolines. Their work provides valuable insights into the role of these compounds in DNA damage repair processes (Griffin et al., 1998).

Applications in Coordination Chemistry

  • A review by M. Albrecht et al. (2008) describes the applications of 8-hydroxyquinoline derivatives, including 4H8MQ, in coordination chemistry. The paper highlights their use in developing new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht et al., 2008).

Antimicrobial Evaluation

  • T. Meyer et al. (2001) investigated the antimicrobial activity of 4-amino-8-methylquinolines substituted with a hydroxy- or methoxy-group. This research contributes to the understanding of the antimicrobial properties of these compounds (Meyer et al., 2001).

Safety And Hazards

The safety data sheet for 4-Hydroxy-8-methoxyquinoline indicates that it has Acute Tox. 4 Oral and Eye Dam. 1 hazard classifications . It is recommended to avoid dust formation and to use personal protective equipment as required .

Future Directions

Quinoline derivatives, including 4-Hydroxy-8-methoxyquinoline, have been recognized for their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the study of 4-Hydroxy-8-methoxyquinoline and its derivatives could involve the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVLMLGPDKKYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287844
Record name 4-Hydroxy-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methoxyquinoline

CAS RN

21269-34-1
Record name 21269-34-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y Kotake, M KATo - Proceedings of the Japan Academy, 1956 - jstage.jst.go.jp
… its paper-chromatographical test by adopting as its control the pure xanthurenic acid isolated from the urine of albino rats, and tried to confirm especially 4-hydroxy-8-methoxyquinoline-2…
Number of citations: 8 www.jstage.jst.go.jp
Y KOTAKE, M KATO - The Journal of Biochemistry, 1957 - jstage.jst.go.jp
XANTHURENIC ACID. XIV 791 cent spot(Rf 0.28) was cut out and its water extract was again paper chromatographed, using n-butanol: acetic acid: water(4: 1: 1) as a developer. The …
Number of citations: 9 www.jstage.jst.go.jp
Y KoTAKE, M KATo - scholar.archive.org
… its paper-chromatographical test by adopting as its control the pure xanthurenic acid isolated from the urine of albino rats, and tried to confirm especially 4-hydroxy-8-methoxyquinoline-2…
Number of citations: 0 scholar.archive.org
VD Warner, JD Musto, SS Turesky… - Journal of Pharmaceutical …, 1975 - Elsevier
… 4,8-Dihydroxyquinoline (XIV)-A solution of 4-hydroxy-8methoxyquinoline (XIII) (1.50 g, 0.009 mole), 9.80 ml of concentrated sulfuric acid, and 5.8 ml of water was refluxed for 5.5 hr. …
Number of citations: 10 www.sciencedirect.com
JD Musto - 1975 - search.proquest.com
… After cooling, the cyclized product 3-carbethoxy-4hydroxy-8-methoxyquinoline (XXV) … acidified and washed with hexane to give 3-carboxy-4-hydroxy-8-methoxyquinoline (XXVI) . …
Number of citations: 0 search.proquest.com
GM Lower Jr, GT Bryan - Cancer Research, 1969 - AACR
… of Mason and Berg (19) with added acetic acid or NH4OH (22), showed that Tubes 26—40contained 4-hydroxy 8-methoxyquinoline, … with the position of 4-hydroxy-8-methoxyquinoline. …
Number of citations: 16 aacrjournals.org
WM Lauer, RT Arnold, B Tiffany… - Journal of the American …, 1946 - ACS Publications
… 3-Carbethoxy-4-hydroxy-8-methoxyquinoline.—The above anil was … 3- Carboxy-4-hydroxy-8-methoxyquinoline.—The crude ester (196 g.) was refluxed for three hours with a solution of …
Number of citations: 34 pubs.acs.org
H Irving, AR Pinnington - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… l8S1@ By cyclising the anil (V) in boiling diphenyl we obtained ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (VI ; R = Me, R' = Et) purer than it was obtained by the previous …
Number of citations: 2 pubs.rsc.org
PK Sengupta - 1969 - idr.iitkgp.ac.in
… were reacted with excess of ethyl orthofoimate to afford ethyl -carbethoxy ^-o-methoxyanilino acrylate which on cyclisation in diphenyl oxide gave ethyl 4-hydroxy 8-methoxyquinoline 3-…
Number of citations: 2 www.idr.iitkgp.ac.in
Y KOTAKE, M KATO - The Journal of Biochemistry, 1957 - jlc.jst.go.jp
It has been proved that 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid, diethereal sulfate of xanthurenic acid and kynurenic acid act antagonistically to xanthurenic acid with regard to …
Number of citations: 3 jlc.jst.go.jp

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